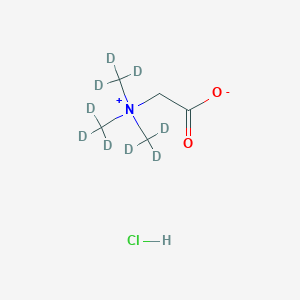

Betaine-trimethyl-d9 hydrochloride

Description

BenchChem offers high-quality Betaine-trimethyl-d9 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Betaine-trimethyl-d9 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPSCVCBEOCPJZ-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584152 | |

| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-85-3 | |

| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the isotopic purity of Betaine-trimethyl-d9 hydrochloride?

An In-Depth Technical Guide to the Isotopic Purity of Betaine-trimethyl-d9 Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis

In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, stable isotope-labeled (SIL) compounds are indispensable tools. Their most prominent application is as internal standards (IS) in quantitative mass spectrometry (MS)-based assays.[1][2][3] The fundamental principle relies on the SIL-IS being chemically identical to the analyte of interest, thus exhibiting the same behavior during sample preparation, chromatography, and ionization.[3] However, it is distinguishable by mass, allowing for precise ratiometric quantification that corrects for variability in sample recovery and matrix effects.[1][4]

Betaine-trimethyl-d9 hydrochloride, the deuterated analog of betaine hydrochloride, serves as a vital internal standard for the quantification of betaine and related metabolites in complex biological matrices.[5] The accuracy and reliability of the data derived from these assays are inextricably linked to the quality of the internal standard, of which isotopic purity is a paramount parameter. Low or uncharacterized isotopic purity can lead to cross-signal contribution and compromise the linearity and accuracy of quantitative results.[6]

This guide provides a comprehensive technical overview of the isotopic purity of Betaine-trimethyl-d9 hydrochloride. It is designed for researchers, scientists, and drug development professionals who utilize this and other SIL-IS in their workflows. We will explore the definition of isotopic purity, the methodologies for its precise determination, typical commercial specifications, and the profound implications of this parameter on experimental integrity.

Defining and Specifying Isotopic Purity

Isotopic purity, often expressed as "atom percent D," quantifies the degree to which the hydrogen atoms at specific molecular positions have been replaced by their deuterium isotopes.[7][8] For Betaine-trimethyl-d9 hydrochloride, ((CD₃)₃N⁺CH₂COOH)Cl⁻, the labeling is on the three methyl groups. An isotopic purity of 98 atom % D signifies that, on average, 98% of the hydrogen atoms at these nine positions are deuterium.

This does not mean that 98% of the molecules are the fully deuterated d9 species. The remaining 2% consists of a distribution of lesser-deuterated isotopologues (d8, d7, etc.) and potentially the unlabeled d0 compound. The precise distribution of these isotopologues is what is measured to confirm the overall isotopic enrichment. High-resolution mass spectrometry (HR-MS) is the definitive technique for resolving and quantifying this distribution.[9][10][11]

Commercial Specifications

The quality of a deuterated standard is a cornerstone of reliable quantitative analysis. Reputable suppliers provide a Certificate of Analysis detailing both chemical and isotopic purity. For Betaine-trimethyl-d9 hydrochloride, the industry standard for isotopic purity is typically high.

| Parameter | Typical Specification | Source(s) |

| Isotopic Purity (Enrichment) | ≥98 atom % D | [7][8] |

| Chemical Purity (Assay) | ≥99% | [7][8] |

| Specific Labeled Form | Betaine-(trimethyl-d9) hydrochloride | [7][12] |

| CAS Number | 285979-85-3 | [12][13][14] |

Table 1: Summary of typical commercial specifications for Betaine-trimethyl-d9 hydrochloride.

Authoritative Determination of Isotopic Purity: A Methodological Deep Dive

The determination of isotopic purity is a meticulous process that demands high-resolution analytical techniques to distinguish between molecules with very small mass differences (isotopologues).[10][15] While Nuclear Magnetic Resonance (NMR) can confirm the positions of deuterium labels, high-resolution mass spectrometry is the gold standard for quantifying the isotopic distribution.

Primary Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

The combination of liquid chromatography for sample introduction and high-resolution mass spectrometry for detection provides a rapid, sensitive, and highly accurate method for assessing isotopic purity.[9][10] The LC separates the compound of interest from any potential impurities, while the HR-MS instrument measures the mass-to-charge ratio (m/z) with enough precision to resolve the signals from the d9, d8, d7, etc., isotopologues.[11]

This protocol outlines a self-validating system for the robust determination of isotopic purity.

1. Objective: To quantify the isotopic distribution of Betaine-trimethyl-d9 hydrochloride and calculate its overall isotopic purity.

2. Materials:

- Betaine-trimethyl-d9 hydrochloride sample

- LC-MS grade water

- LC-MS grade acetonitrile

- LC-MS grade formic acid

- High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to an HPLC/UPLC system.

3. Sample Preparation:

- Prepare a stock solution of Betaine-trimethyl-d9 hydrochloride at 1 mg/mL in LC-MS grade water. The use of ultra-pure solvents is critical to minimize background noise and potential contamination.[16]

- Create a working solution by diluting the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This concentration is typically sufficient for high-sensitivity instruments.

4. LC-MS Parameters:

- LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining a polar compound like betaine.

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Gradient: Isocratic or a shallow gradient appropriate for the selected column.

- Flow Rate: 0.2 - 0.4 mL/min

- Injection Volume: 1 - 5 µL

- MS Ionization Mode: Positive Electrospray Ionization (ESI+)

- MS Acquisition Mode: Full Scan (e.g., m/z 100-200)

- MS Resolution: Set to a high value (e.g., ≥70,000) to ensure baseline separation of isotopologue peaks.

- Causality: High resolution is non-negotiable. It is the core parameter that allows for the differentiation of the [M+H]⁺ ion of each isotopologue, which differ by approximately 1.006 Da.

5. Data Acquisition and Analysis:

- Inject the sample and acquire the full scan mass spectrum centered around the retention time of betaine.

- From the full scan data, extract the ion chromatograms (EICs) for the theoretical [M+H]⁺ of each expected isotopologue (d0 to d9). The un-deuterated betaine has a monoisotopic mass of 117.0790 g/mol , so its [M+H]⁺ is ~m/z 118.0863. The fully deuterated d9 version has a [M+H]⁺ of ~m/z 127.1428.

- Integrate the peak area for each EIC. The peak areas are directly proportional to the abundance of each isotopologue.

- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

- The overall isotopic purity (Atom % D) can be calculated from this distribution.

The following diagram illustrates the logical flow of the isotopic purity determination process.

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Conclusion: Upholding Scientific Integrity

The isotopic purity of Betaine-trimethyl-d9 hydrochloride is not a trivial specification; it is a critical attribute that directly impacts the validity of quantitative research. As this guide has detailed, an isotopic enrichment of ≥98 atom % D is the widely accepted standard, a figure that must be verified by high-resolution analytical techniques like LC-HRMS.[7][8] For scientists and developers, insisting on high-purity, well-characterized deuterated internal standards is a fundamental step in ensuring the accuracy, reproducibility, and ultimate integrity of their analytical data. Understanding the principles and methodologies behind this parameter empowers researchers to make informed decisions and produce the most reliable and defensible scientific outcomes.

References

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: ResearchGate URL: [Link]

-

Title: Betaine-trimethyl-d9 hydrochloride Source: PubChem - NIH URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR Source: RSC Publishing URL: [Link]

-

Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry Source: ResearchGate URL: [Link]

-

Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: PubMed URL: [Link]

-

Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: Deuterated Internal Standard: Significance and symbolism Source: Ve-Su URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Exploring the Importance of Isotopic Patterns in Scientific Analysis Source: Longdom Publishing URL: [Link]

-

Title: Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites Source: PubMed URL: [Link]

-

Title: The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory Source: CASS URL: [Link]

-

Title: Betaine Hydrochloride Source: NIST WebBook URL: [Link]

-

Title: Determination of Betaines by Fast Atom Bombardment Mass Spectrometryl Source: SciSpace URL: [Link]

-

Title: Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry Source: bevital URL: [Link]

-

Title: Determination of Betaines by Fast Atom Bombardment Mass Spectrometry Source: NIH URL: [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Betaines by Fast Atom Bombardment Mass Spectrometry : Identification of Glycine Betaine Deficient Genotypes of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. longdom.org [longdom.org]

- 16. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Betaine-trimethyl-d9 hydrochloride: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine-trimethyl-d9 hydrochloride, a deuterated analog of betaine hydrochloride, serves as a critical internal standard for mass spectrometry-based quantitative analysis.[1] Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass shift, allow for precise correction of matrix effects and variability during sample processing and analysis. This guide provides a comprehensive overview of the physical and chemical properties of Betaine-trimethyl-d9 hydrochloride, alongside detailed, field-proven methodologies for its characterization and application in a research and drug development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a stable isotope-labeled standard is fundamental to its effective implementation in analytical assays. These properties dictate its behavior in various solvents and under different experimental conditions, ensuring the robustness and reliability of the analytical method.

Core Molecular and Physical Attributes

The essential identifiers and physical characteristics of Betaine-trimethyl-d9 hydrochloride are summarized in the table below. This information is foundational for its accurate handling, formulation, and analysis.

| Property | Value | Source(s) |

| Chemical Name | 2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | [2] |

| Synonyms | N-(Carboxymethyl)-N,N,N-trimethyl-d9-ammonium Chloride | [2] |

| CAS Number | 285979-85-3 | [1] |

| Molecular Formula | C₅H₂D₉ClNO₂ | [1][2] |

| Molecular Weight | 162.66 g/mol | [1][2][3] |

| Exact Mass | 162.1121470 Da | [2] |

| Physical Form | White to off-white solid/crystalline powder | [3] |

| Melting Point | 241-242 °C (decomposes) | [3] |

| Isotopic Purity | ≥ 98 atom % D | [3] |

Solubility Profile

| Solvent | Solubility (of Betaine Hydrochloride) |

| Water | 64.7 g/100 mL at 25°C |

| Methanol | 5.0 g/100 mL |

| Ethanol | Insoluble |

| Dimethyl Sulfoxide (DMSO) | ≥ 4.5 mg/mL |

It is imperative for researchers to empirically determine the solubility in their specific solvent systems as part of method development and validation.

Stability and Storage

The stability of a deuterated internal standard is paramount to ensure the accuracy and reproducibility of quantitative assays over time. Stability should be assessed under various conditions to establish appropriate storage and handling procedures.

Recommended Storage: Store at 4°C in a tightly sealed container, protected from moisture.[4] For long-term storage of solutions, -20°C to -80°C is recommended.[4][5]

Stability Considerations:

-

Hygroscopicity: Betaine and its salts are known to be hygroscopic. Proper storage in a desiccated environment is crucial to prevent water absorption, which can alter the concentration of standard solutions.

-

Thermal Stability: The compound is stable at recommended storage temperatures. The melting point indicates decomposition, suggesting that exposure to high temperatures should be avoided.

-

pH Stability: While specific studies on the deuterated form are limited, betaine is a zwitterionic compound and its stability can be influenced by pH. In strongly alkaline conditions, it may be susceptible to degradation.

-

Photostability: As a general good laboratory practice, it is advisable to protect the compound and its solutions from prolonged exposure to light.

Formal stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH), to determine the re-test period for the neat material and the stability of its solutions under intended storage and experimental conditions.[6][7][8][9]

Analytical Characterization and Methodologies

The definitive characterization of Betaine-trimethyl-d9 hydrochloride relies on a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming its identity, purity, and suitability for use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of deuterated compounds. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure and the extent of deuteration.

Diagram: Molecular Structure of Betaine-trimethyl-d9 hydrochloride

Caption: Chemical structure of Betaine-trimethyl-d9 hydrochloride.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Betaine-trimethyl-d9 hydrochloride and dissolve it in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent should be compatible with the analyte and not have interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

The spectrum is expected to show a singlet for the methylene (-CH₂-) protons. The signals for the trimethyl (-CD₃) groups will be absent or significantly diminished due to deuteration.

-

The chemical shift of the methylene protons will be influenced by the solvent and pH.

-

-

Data Analysis:

-

Integrate the methylene proton signal.

-

The absence of a significant signal in the region corresponding to the trimethyl protons (around 3.2 ppm) confirms a high degree of deuteration.

-

The presence of any residual proton signals on the methyl groups can be used to estimate the isotopic purity.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis:

-

The spectrum will show signals for the methylene carbon and the carboxyl carbon.

-

The signals for the deuterated methyl carbons will appear as a multiplet due to carbon-deuterium coupling, and their intensity will be significantly lower than that of a non-deuterated carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which Betaine-trimethyl-d9 hydrochloride is employed as an internal standard. It is also used for its initial characterization to confirm its mass and isotopic enrichment.

Diagram: LC-MS/MS Workflow for Quantification

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

LC-MS/MS Protocol for Quantification of Betaine:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Betaine-trimethyl-d9 hydrochloride of known concentration in a suitable solvent (e.g., water or methanol).

-

Prepare a series of calibration standards by spiking known concentrations of non-deuterated betaine hydrochloride into a blank biological matrix (e.g., plasma, urine).

-

Add a fixed concentration of the Betaine-trimethyl-d9 hydrochloride internal standard solution to all calibration standards, quality control samples, and unknown samples.

-

-

Sample Extraction:

-

Perform a sample clean-up procedure to remove interfering substances. Common methods include protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) or solid-phase extraction (SPE).

-

-

LC Separation:

-

Utilize a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar betaine molecule.

-

The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).

-

-

MS/MS Detection:

-

Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for both betaine and its deuterated internal standard.

-

Betaine: m/z 118 → 59

-

Betaine-trimethyl-d9: m/z 127 → 68

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Determine the concentration of betaine in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

-

Self-Validating System and Causality:

The use of a stable isotope-labeled internal standard like Betaine-trimethyl-d9 hydrochloride creates a self-validating system. The underlying principle is that the deuterated standard will behave identically to the endogenous analyte during extraction, chromatography, and ionization. Any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. By calculating the ratio of their signals, these variations are normalized, leading to a highly accurate and precise measurement. The choice of a d9-labeled standard is deliberate; the nine deuterium atoms provide a significant mass shift, preventing isotopic crosstalk while minimizing any potential for chromatographic separation from the analyte, a phenomenon that can sometimes be observed with a lower degree of deuteration.

Conclusion

Betaine-trimethyl-d9 hydrochloride is an indispensable tool for researchers and scientists requiring accurate quantification of betaine in complex biological matrices. Its well-defined physicochemical properties and the robust analytical methodologies it enables are foundational to high-quality research and development. By understanding its characteristics and implementing the validated protocols described in this guide, professionals in drug development and other scientific fields can ensure the integrity and reliability of their analytical data.

References

-

PubChem. (n.d.). Betaine-trimethyl-d9 hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (2025). Betaine Hydrochloride. Retrieved January 17, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Betaine hydrochloride, 99%. Retrieved January 17, 2026, from [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 17, 2026, from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000043). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Betaine-trimethyl-d9 hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 17, 2026, from [Link]

-

Eurachem. (n.d.). LC-MS method validation. QC and QA. Retrieved January 17, 2026, from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved January 17, 2026, from [Link]

-

Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 17, 2026, from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 17, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. snscourseware.org [snscourseware.org]

Introduction: Beyond a Simple Document — The CoA as a Cornerstone of Scientific Rigidity

An In-Depth Technical Guide to the Certificate of Analysis for Betaine-trimethyl-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the realms of research and pharmaceutical development, the Certificate of Analysis (CoA) is more than a mere quality control document; it is the foundational testament to a material's identity, purity, and suitability for its intended application.[1][2][3][4][5] For a specialized reagent like Betaine-trimethyl-d9 hydrochloride, an isotopically labeled internal standard, the CoA provides the critical data that underpins the validity of quantitative bioanalytical studies.[6] This guide will deconstruct a typical CoA for this compound, offering an in-depth exploration of the analytical techniques employed and the scientific rationale behind each specification. Understanding the nuances of the CoA empowers researchers to critically evaluate the quality of their materials, ensuring data integrity and the success of their scientific endeavors.

Visualizing the Analyte: The Structure of Betaine-trimethyl-d9 hydrochloride

To fully appreciate the analytical tests that follow, it is essential to first visualize the molecule itself. Betaine-trimethyl-d9 hydrochloride is the deuterated form of betaine hydrochloride, where the nine hydrogen atoms on the three methyl groups have been replaced with deuterium.

Caption: Molecular structure of Betaine-trimethyl-d9 hydrochloride.

Deconstructing the Certificate of Analysis: A Section-by-Section Scientific Exposition

A CoA is structured to provide a comprehensive quality profile of a specific batch or lot of the material.[3] Let's delve into the typical sections for Betaine-trimethyl-d9 hydrochloride.

Identification and General Properties

This initial section provides fundamental information about the compound.

| Parameter | Typical Specification | Significance for the Researcher |

| Product Name | Betaine-trimethyl-d9 hydrochloride | Ensures you have the correct isotopically labeled compound. |

| CAS Number | 113627-77-9 | A unique identifier for the specific deuterated chemical substance. |

| Molecular Formula | C5H3D9ClNO2 | Confirms the elemental composition, including the deuterium atoms.[7][8] |

| Molecular Weight | 162.66 g/mol | Crucial for accurate preparation of solutions with known molar concentrations.[7][8] |

| Appearance | White to off-white solid/powder | A primary visual check for gross contamination or degradation. |

| Solubility | Soluble in water, methanol | Informs the choice of appropriate solvents for sample preparation. |

Identity Confirmation: ¹H-NMR and Mass Spectrometry

Verifying the chemical structure is paramount. The CoA for a deuterated compound will present evidence that the molecule is indeed Betaine-trimethyl-d9 hydrochloride.

-

The "Why": ¹H-NMR is a powerful technique for confirming the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. For Betaine-trimethyl-d9 hydrochloride, its primary utility is to confirm the presence of the methylene (-CH2-) protons and the near-complete absence of protons on the trimethyl groups, which validates the deuteration.

-

Interpreting the Result: The CoA will state that the ¹H-NMR spectrum is "Consistent with structure." This means the observed chemical shifts and integration values align with the expected structure. A researcher should see a singlet peak corresponding to the -CH2- group and a significant reduction or absence of a signal where the -CH3 groups would normally appear in the non-labeled compound.

-

The "Why": Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] It serves as a definitive confirmation of the molecular weight, which is altered by the isotopic labeling.

-

Interpreting the Result: The CoA will report the observed molecular ion peak (e.g., [M+H]⁺). For Betaine-trimethyl-d9, this will be approximately 9 mass units higher than the non-labeled Betaine. This mass shift is a direct confirmation of the incorporation of nine deuterium atoms.[8]

Caption: Key analytical workflows for CoA generation.

Purity and Isotopic Enrichment

This is arguably the most critical section for researchers using the compound as an internal standard. The accuracy of quantitative studies depends directly on the purity values reported here.

-

The "Why": High-Performance Liquid Chromatography (HPLC) separates, identifies, and quantifies each component in a mixture.[11][12] It is the gold standard for determining the chemical purity of a non-volatile compound, distinguishing the main compound from any synthesis byproducts or degradants.[13][14]

-

Interpreting the Result: The purity is typically reported as a percentage (e.g., ≥98%). This is often calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[11] A high purity value ensures that the vast majority of the material is the desired compound.

| Parameter | Specification | Method | Significance |

| Chemical Purity | ≥ 98.0% | HPLC | Ensures minimal interference from organic impurities in your assay. |

| Isotopic Purity | ≥ 98 atom % D | Mass Spec / NMR | Confirms the high degree of deuterium incorporation, essential for a stable internal standard. |

-

The "Why": For an isotopically labeled standard, it's crucial to know the percentage of molecules that are fully deuterated versus those that have fewer than the desired nine deuterium atoms. Mass spectrometry is the ideal technique for this, as it can resolve the different isotopologues (molecules that differ only in their isotopic composition).[15][16][17][18]

-

Interpreting the Result: The CoA will specify the "Isotopic Purity" or "Deuterium Incorporation" as an atom percentage (e.g., 98 atom % D).[7][8] This indicates the high prevalence of the fully labeled d9 species, which is critical for minimizing crosstalk with the non-labeled analyte in a mass spectrometry-based assay.

Impurity Profile

Beyond the main compound, a high-quality CoA will characterize potential impurities that could affect experimental outcomes.

-

The "Why": Organic solvents are often used during synthesis and purification.[19][20] Because these solvents can be toxic and may interfere with experiments, their levels must be controlled. GC-HS is an extremely sensitive method for detecting and quantifying these volatile organic compounds.[21] The headspace technique involves heating the sample in a sealed vial and then injecting the vapor, which avoids contaminating the instrument with the non-volatile Betaine-d9 HCl.[20]

-

Interpreting the Result: The CoA will list common synthesis solvents (e.g., Acetone, Methanol, Dichloromethane) and specify their limits, often in parts per million (ppm), in accordance with USP <467> guidelines.[19] This assures the researcher that solvent levels are below thresholds that could cause toxicity or analytical interference.

-

The "Why": Heavy metal contaminants can be introduced from catalysts or manufacturing equipment.[22] These metals can be toxic and can interfere with biological assays. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting trace and ultra-trace level metals.[23][24][25]

-

Interpreting the Result: Limits for specific heavy metals (e.g., Lead, Arsenic, Cadmium, Mercury) are set by pharmacopeial standards like USP <232> and <233>.[26] The CoA will state that the material "Conforms" or "Passes," indicating that these toxic elements are below their specified safety limits.

-

The "Why": For applications in cell culture or in vivo studies, the absence of microbial contamination is critical. Testing ensures that the material is free from bacteria, yeast, and mold that could compromise experiments.[27][28]

-

Interpreting the Result: The CoA will report the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC).[28] Specifications are given in colony-forming units per gram (CFU/g) and should be very low for a high-quality reagent, adhering to standards such as USP <61> and <62>.[28][29]

Physical and Other Properties

This section covers additional important information for handling and storage.

-

The "Why": Betaine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[30][31] Excess water content can affect the accurate weighing of the compound and potentially promote degradation. Karl Fischer titration is a highly specific and accurate method for quantifying water content.

-

Interpreting the Result: The CoA will specify a maximum water content (e.g., ≤ 1.0%). This value is important for the researcher to be aware of, especially if preparing stock solutions by weight.

-

The "Why": Proper storage is essential to maintain the integrity of the compound over its shelf life. Due to its hygroscopic nature, specific storage recommendations are necessary.[31]

-

Interpreting the Result: The CoA will recommend storage conditions, such as "Store at 2-8°C, desiccated."[32][33] Adhering to these recommendations ensures the long-term stability of the material.

Experimental Protocols: A Look Under the Hood

To provide a deeper understanding, here are simplified, representative protocols for key analytical tests mentioned in the CoA.

Protocol 1: Chemical Purity by HPLC

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a buffered aqueous solution and an organic solvent like acetonitrile. Filter and degas the solvents.

-

Standard/Sample Preparation: Accurately weigh and dissolve Betaine-trimethyl-d9 hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).[14]

-

Chromatographic Conditions:

-

Analysis: Inject the sample onto the HPLC system. Record the chromatogram for a sufficient run time to allow all potential impurities to elute.

-

Calculation: Determine the area of the principal peak and all impurity peaks. Calculate the purity using the area normalization formula: % Purity = (Area_main_peak / Total_Area_all_peaks) * 100.

Protocol 2: Isotopic Enrichment by LC-MS

-

Sample Preparation: Prepare a dilute solution of the Betaine-trimethyl-d9 hydrochloride (e.g., 10 µg/mL) in a suitable solvent like 50:50 methanol:water.

-

LC-MS Conditions:

-

LC: Use a rapid isocratic or gradient elution to quickly deliver the analyte to the mass spectrometer.

-

MS: Operate in positive ion electrospray (ESI+) mode.

-

Scan Mode: Acquire full scan data over a mass range that includes the unlabeled (d0) to the fully labeled (d9) compound (e.g., m/z 118 to 128 for the free base).

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for the d9 ion and any other significant lower-deuterated species.

-

Calculate the isotopic enrichment by comparing the abundance of the d9 species to the sum of all related isotopic species.[15]

-

Conclusion: The CoA as a Pact of Trust and Reproducibility

The Certificate of Analysis for Betaine-trimethyl-d9 hydrochloride is a dense, data-rich document that forms a pact between the supplier and the scientist.[3] It provides the assurance of quality, identity, and purity necessary for producing reliable and reproducible scientific data. By understanding the methodologies behind the numbers and the causal links between a specification and its experimental impact, researchers can leverage the CoA not just as a formality, but as a powerful tool to ensure the integrity of their work from the very first step.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. PubMed. Available at: [Link]

-

Heavy Metals Testing via ICP/MS. Eurofins Scientific. Available at: [Link]

-

Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. Available at: [Link]

-

Metal Impurities in Pharmaceuticals and Dietary Supplements: Implementing ICP-MS for USP <232> and Proposition 65. American Laboratory. Available at: [Link]

-

Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. National Institutes of Health (NIH). Available at: [Link]

-

Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. Available at: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

-

ICP-MS – Heavy Metal Elemental Analysis. Pacific BioLabs. Available at: [Link]

-

How do you handle hygroscopic solutes in the lab? TutorChase. Available at: [Link]

-

HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available at: [Link]

-

What is a Certificate of Analysis (CoA). DDReg Pharma. Available at: [Link]

-

Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. Available at: [Link]

-

Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Available at: [Link]

-

Certificate of Analysis (COA): Understanding Its Importance and Key Components. ContractLaboratory.com. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

-

Certificate of Analysis (CoA) in Pharma. Advent Chembio. Available at: [Link]

-

HS-GC on Analysis of Residual Solvent. YouTube. Available at: [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (NIH). Available at: [Link]

-

Certificate of Analysis: Uses, Definition, Template. Artsyl. Available at: [Link]

-

Analysis of residual solvent by GC-HS technique. ResearchGate. Available at: [Link]

-

Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link]

-

Certificate of analysis. Wikipedia. Available at: [Link]

-

The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH). Available at: [Link]

-

Isotope Labeling. Cerno Bioscience. Available at: [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]

-

Isotope-ratio mass spectrometry. Wikipedia. Available at: [Link]

-

Isotope-labeled amino acids and compounds for NMR studies. NMR-Bio. Available at: [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]

-

How to Handle Hygroscopic Reference Standards? Chromatography Forum. Available at: [Link]

-

Isotopic labeling. Wikipedia. Available at: [Link]

-

The Expert Microbial Contamination Testing Guide. Sure BioChem Laboratories. Available at: [Link]

-

Interpretation of mass spectra. University of Arizona. Available at: [Link]

-

MICROBIAL CONTAMINATION TEST (MCT). National Pharmaceutical Regulatory Agency (NPRA) Malaysia. Available at: [Link]

-

Assessing Microbial Contamination: Best Practices for Pharmaceutical Microbial Data Investigations. IVT Network. Available at: [Link]

-

Interpreting mass spectra. YouTube. Available at: [Link]

Sources

- 1. What is a Certificate of Analysis (CoA) [ddregpharma.com]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]

- 4. artsyltech.com [artsyltech.com]

- 5. Certificate of analysis - Wikipedia [en.wikipedia.org]

- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 7. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. youtube.com [youtube.com]

- 11. torontech.com [torontech.com]

- 12. moravek.com [moravek.com]

- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. almacgroup.com [almacgroup.com]

- 18. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. gcms.cz [gcms.cz]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. m.youtube.com [m.youtube.com]

- 22. pacificbiolabs.com [pacificbiolabs.com]

- 23. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 25. americanlaboratory.com [americanlaboratory.com]

- 26. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]

- 27. The Expert Microbial Contamination Testing Guide [surebiochem.com]

- 28. How to Test Raw Materials for Microbial Contamination - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 29. usp.org [usp.org]

- 30. tutorchase.com [tutorchase.com]

- 31. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 32. researchgate.net [researchgate.net]

- 33. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

The Pivotal Role of Betaine-trimethyl-d9 Hydrochloride in Advancing Methylation Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation is a fundamental biological process, a subtle yet profound modification that governs everything from gene expression to metabolic regulation. Understanding the intricate dynamics of methylation pathways is paramount in fields ranging from neurodegenerative disease to oncology and metabolic disorders. This technical guide provides an in-depth exploration of Betaine-trimethyl-d9 hydrochloride, a critical tool for accurately interrogating these pathways. We will dissect its application as a stable isotope-labeled internal standard for precise quantification by mass spectrometry and as a metabolic tracer for elucidating flux through the betaine-homocysteine S-methyltransferase (BHMT) pathway. This guide is designed for the laboratory professional, offering not just protocols, but the underlying scientific rationale to empower robust experimental design and data interpretation.

The Foundation: Methylation and the Power of Stable Isotopes

Methylation is a biochemical process involving the transfer of a methyl group (-CH3) to a substrate, a reaction catalyzed by methyltransferase enzymes.[1] The universal methyl donor for most of these reactions is S-adenosylmethionine (SAM).[1] The availability of SAM and the balance of related metabolites, known as the "methylation potential," are critical for cellular health. Dysregulation of methylation is a cornerstone of numerous diseases.[1]

Studying these dynamic systems requires tools that can precisely measure metabolite concentrations and track their metabolic fate. This is where stable isotope labeling emerges as an indispensable technique.[2][3][4] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer and easier to handle.[2] By replacing atoms in a molecule (e.g., hydrogen with deuterium, ¹²C with ¹³C), we create a "heavy" version of the compound. This mass difference is easily detected by a mass spectrometer, allowing researchers to distinguish the labeled tracer from its endogenous, "light" counterpart.[4][5] This principle is the bedrock of quantitative proteomics, metabolomics, and metabolic flux analysis.[6][7][8]

The Reagent in Focus: Betaine-trimethyl-d9 Hydrochloride

Betaine (also known as trimethylglycine) is a critical nutrient that functions as a methyl donor in the one-carbon metabolism cycle.[9][10][11] Specifically, it donates a methyl group to remethylate the potentially toxic amino acid homocysteine back to essential methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[10][12][13] This pathway is particularly vital in the liver and kidneys.[11][14]

Betaine-trimethyl-d9 hydrochloride is a synthetic, isotopically labeled form of betaine where the nine hydrogen atoms on the three methyl groups are replaced with deuterium.[15][16] This substitution results in a molecule that is chemically and biologically identical to natural betaine but has a distinct molecular weight.

| Property | Value | Source |

| Chemical Name | Betaine-(trimethyl-d9) hydrochloride | [15][17] |

| Linear Formula | (CD₃)₃N⁺(Cl⁻)CH₂CO₂H | [15][16][17] |

| Molecular Weight | 162.66 g/mol | [15][16][17] |

| Mass Shift vs. Unlabeled | M+9 | [15][16] |

| Isotopic Purity | Typically ≥98 atom % D | [15][16] |

| Physical Form | Solid | [15][16] |

| Primary Application | Mass Spectrometry (MS) | [15][16] |

The key to its utility is the +9 Dalton mass shift. This significant difference ensures that its mass spectrometric signal is clearly resolved from the unlabeled endogenous betaine, preventing any analytical overlap or interference.

Core Application I: Gold-Standard Quantification with Isotope Dilution Mass Spectrometry

Accurately measuring the concentration of endogenous betaine in complex biological matrices like plasma or tissue is challenging. Matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, along with sample loss during extraction and preparation, can lead to significant analytical variability and inaccuracy.[18][19]

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to overcome these challenges.[18][20][21] Betaine-trimethyl-d9 hydrochloride is the ideal SIL-IS for betaine quantification.

The Causality of Excellence: Because Betaine-trimethyl-d9 is chemically identical to the analyte (endogenous betaine), it experiences the exact same extraction losses, derivatization inefficiencies, and matrix effects during the analytical process.[21][22] By adding a known amount of the d9-standard to the sample at the very beginning of the workflow, any variations affect both the analyte and the standard equally. The mass spectrometer measures the ratio of the analyte's signal to the standard's signal. This ratio remains constant regardless of sample loss or signal suppression, enabling highly accurate and precise quantification.[20]

Experimental Workflow: Quantification of Betaine in Human Plasma

The following diagram illustrates a typical workflow for quantifying betaine using Betaine-trimethyl-d9 hydrochloride as an internal standard.

Caption: A standard workflow for the quantitative analysis of betaine in plasma.

Protocol: LC-MS/MS Quantification of Plasma Betaine

This protocol provides a validated methodology for quantifying betaine in human plasma.

-

Materials & Reagents

-

Betaine hydrochloride (for calibrators and QCs)

-

Betaine-trimethyl-d9 hydrochloride (Internal Standard, IS)

-

LC-MS grade Acetonitrile (ACN) and Water

-

Formic Acid

-

Human Plasma (K₂EDTA)

-

Microcentrifuge tubes

-

-

Preparation of Standards

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Betaine-trimethyl-d9 HCl in water.

-

IS Working Solution (1 µg/mL): Dilute the IS Stock Solution in 50:50 ACN:Water.

-

Calibration Curve Stock (1 mg/mL): Prepare a separate stock of unlabeled Betaine HCl.

-

Calibration Curve Standards: Perform serial dilutions of the stock to create calibrators ranging from 0.1 to 100 µM in pooled plasma.

-

-

Sample Preparation Protocol (Self-Validating System)

-

To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS Working Solution (1 µg/mL).

-

Causality Check: Adding the IS at this initial step ensures it undergoes every subsequent step alongside the analyte, guaranteeing accurate correction.

-

Add 200 µL of cold ACN containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Parameters

-

LC System: UHPLC system

-

Column: HILIC Column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Isocratic or a shallow gradient depending on required separation.

-

MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Mode)

-

MRM Transitions (Example):

-

Betaine (Analyte): Q1: 118.1 -> Q3: 59.1

-

Betaine-d9 (IS): Q1: 127.1 -> Q3: 68.1

-

-

Trustworthiness Check: The Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, ensuring that only the specific analyte and IS are being measured.[2]

-

Core Application II: Tracing the Flow of Methyl Groups with Metabolic Flux Analysis

Beyond static concentration measurements, Betaine-trimethyl-d9 hydrochloride is a powerful tracer for Metabolic Flux Analysis (MFA).[2][7][23] MFA allows researchers to quantify the rates of metabolic reactions and understand how nutrients are processed through biochemical pathways.[7][23][24]

When cells or organisms are supplied with Betaine-trimethyl-d9, the labeled methyl groups (CD₃) can be tracked as they are incorporated into other molecules. The primary pathway of interest is the BHMT-catalyzed remethylation of homocysteine.

The BHMT-Betaine Methylation Pathway

Caption: The metabolic fate of a deuterated methyl group from Betaine-d9.

Mechanism Explained: Betaine-trimethyl-d9 donates one of its deuterated methyl groups (-CD₃) to homocysteine.[12][13] This reaction, catalyzed by BHMT, produces methionine that is now labeled with three deuterium atoms (methionine-d3). This newly synthesized methionine-d3 can then be activated to S-adenosylmethionine-d3 (SAM-d3).[12][25] This labeled SAM-d3 can, in turn, be used by methyltransferases to methylate a vast array of substrates, including DNA, RNA, and histone proteins. By using LC-MS/MS to measure the ratio of labeled (d3) to unlabeled forms of methionine, SAM, and downstream methylated products, researchers can directly quantify the contribution of the betaine pathway to the overall methylation potential and activity within a cell or tissue.[26][27]

Conceptual Protocol: Metabolic Flux Experiment in Cell Culture

-

Cell Culture: Grow cells (e.g., hepatocytes) in standard culture medium.

-

Labeling: Replace the standard medium with a custom medium containing a known concentration of Betaine-trimethyl-d9 hydrochloride.

-

Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) after introducing the label.

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and perform a polar metabolite extraction.

-

LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS, monitoring for both the unlabeled and the corresponding deuterated forms of key metabolites (Betaine/Betaine-d9, Methionine/Methionine-d3, SAM/SAM-d3).

-

Flux Calculation: The rate of incorporation of the deuterium label into methionine and SAM provides a direct measure of the metabolic flux through the BHMT pathway. This data can be used in computational models to understand how different conditions (e.g., drug treatment, disease state) alter methylation dynamics.

Conclusion

Betaine-trimethyl-d9 hydrochloride is more than a mere reagent; it is a precision instrument for the quantitative and dynamic study of methylation. Its role as a stable isotope-labeled internal standard provides the foundation for accurate, reproducible quantification of a key metabolite, a necessity for clinical and diagnostic research.[18][28][29] Its application as a metabolic tracer unlocks the ability to measure the flux of methyl groups through a critical metabolic hub, offering profound insights into the regulation of the entire one-carbon metabolism network.[2][12][26] For any researcher dedicated to unraveling the complexities of methylation in health and disease, a thorough understanding and proficient application of Betaine-trimethyl-d9 hydrochloride is not just advantageous—it is essential.

References

- Metabolic fluxes using stable isotope tracers in whole animals and human p

- Stable isotope labelling methods in mass spectrometry-based quantit

- Stable isotope labeling by amino acids in cell culture. Wikipedia.

- Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets.

- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI.

- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.

- Quantitative proteomics by stable isotope labeling and mass spectrometry. PubMed.

- Stable Isotope Labeling Str

- Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group.

- Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. PubMed.

- Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS.

- Methylation p

- Betaine-(trimethyl-d9)

- The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte matur

- The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte matur

- Analysis of Betaines from Marine Algae Using LC-MS-MS.

- The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte matur

- BHMT Gene: Methylation, Homocysteine, and Betaine. Genetic Lifehacks.

- Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry. PubMed Central.

- Betaine-(trimethyl-d9)

- DETERMINATION OF BETAINE, A N ATURAL POTENTIAL ANTI-INFLAMMATORY COMPOUND, USING SILDENAFIL AS AN INTERNAL STANDARD IN HUMAN PLA.

- Betaine-(trimethyl-d9)

- Betaine-trimethyl-d9 hydrochloride. Santa Cruz Biotechnology.

- Betaine-(trimethyl-d9)

- Trimethylglycine. Wikipedia.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Betaine (D₁₁, 98%).

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Trimethylglycine as a therapeutic supplement. EBSCO.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

- TMG Trimethylglycine Benefits, Uses, Side Effects & Research. PubMed.ai.

- TMG (Trimethylglycine). Performance Medicine.

- Is Trimethylglycine (TMG) the Same as Betaine HCl? Alice W. Lee, MD, ABIHM.

- Beneficial Effects of Betaine: A Comprehensive Review. PubMed Central.

- HPLC MS Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column. SIELC.

- Betaine restores epigenetic control and supports neuronal mitochondria in the cuprizone mouse model of multiple sclerosis. PubMed Central.

- Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplement

- Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods.

- BETAINE PREVENTS MALLORY-DENK BODY FORMATION IN DRUG-PRIMED MICE BY EPIGENETIC MECHANISMS.

- Betaine.

Sources

- 1. Methylation pathways [healyourmind.com.au]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 5. UWPR [proteomicsresource.washington.edu]

- 6. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. pubmed.ai [pubmed.ai]

- 11. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BHMT Gene: Methylation, Homocysteine, and Betaine [geneticlifehacks.com]

- 14. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 甜菜碱-三甲基-d9 盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 16. ベタイン-(トリメチル-d9) 塩酸塩 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 17. Betaine-(trimethyl-d9) hydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 18. Development of a candidate reference method for the simultaneous quantification of betaine, choline and trimethylamine N-oxide in serum samples by two-dimensional liquid chromatography and isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. texilajournal.com [texilajournal.com]

- 21. scispace.com [scispace.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. researchgate.net [researchgate.net]

- 24. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 25. The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation | PLOS One [journals.plos.org]

- 26. Betaine restores epigenetic control and supports neuronal mitochondria in the cuprizone mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. BETAINE PREVENTS MALLORY-DENK BODY FORMATION IN DRUG-PRIMED MICE BY EPIGENETIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Understanding the Mass Shift of Betaine-trimethyl-d9 Hydrochloride

This guide provides a detailed exploration of Betaine-trimethyl-d9 hydrochloride, a stable isotope-labeled compound essential for accurate quantification in mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles behind its mass shift and provides a practical framework for its application as an internal standard in quantitative bioanalysis.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

Quantitative analysis, particularly in complex biological matrices, demands the highest levels of precision and accuracy. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for this purpose. The technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample.[1] This "internal standard" (IS) is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2]

The core advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the analyte during chromatographic separation and experience identical ionization efficiency and matrix effects in the mass spectrometer.[3] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as any sample loss during preparation or fluctuation in instrument response affects both compounds equally.

Betaine (N,N,N-trimethylglycine) is a critical osmolyte and methyl donor involved in the methionine cycle.[4] Its accurate quantification in biological fluids is vital for research in areas such as cardiovascular disease, liver function, and neurological disorders. Betaine-trimethyl-d9 hydrochloride serves as the ideal internal standard for this purpose.[5][6]

The Genesis of the Mass Shift: A Structural Perspective

The term "Betaine-trimethyl-d9" explicitly describes the molecular modification that gives rise to its utility. The "d9" signifies that the nine hydrogen atoms on the three methyl groups attached to the nitrogen atom have been replaced with deuterium atoms.[7]

Deuterium, an isotope of hydrogen, contains one proton and one neutron, whereas protium (the most common isotope of hydrogen) contains only a proton. This additional neutron nearly doubles the mass of each hydrogen atom. Consequently, replacing nine hydrogen atoms with nine deuterium atoms results in a predictable and significant increase in the molecule's overall mass.

This deliberate mass increase is known as the "mass shift." For Betaine-trimethyl-d9, this shift is +9 Da (Daltons) compared to the unlabeled, endogenous betaine. This clear mass difference allows a mass spectrometer to easily distinguish between the analyte and the internal standard, a fundamental requirement for ID-MS.[3]

Figure 1: Chemical structures of natural betaine and its d9-labeled counterpart.

Practical Application: Quantitative Analysis of Betaine in Plasma

The following protocol outlines a robust and validated method for the quantification of betaine in human plasma using Betaine-trimethyl-d9 hydrochloride as an internal standard, adapted from established methodologies.[8][9][10] This self-validating system ensures reliability through the principles of isotope dilution.

Figure 2: High-level workflow for plasma betaine quantification.

-

Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Betaine hydrochloride in methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve Betaine-trimethyl-d9 hydrochloride in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working internal standard solution (e.g., 1 µg/mL) in the same diluent.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution. The early addition of the IS is crucial as it corrects for variability in all subsequent steps.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9][10] Acetonitrile is an effective protein precipitation agent that is compatible with the subsequent chromatographic step.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention and separation of the polar betaine molecule.[11]

-

Mobile Phase A: 15 mM Ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and gradually increase the aqueous portion to elute the analytes.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The MRM transitions are highly specific and provide a secondary level of selectivity, ensuring that only the ions of interest are detected.

-

The table below summarizes the key MRM parameters for the detection of betaine and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Transition |

| Betaine (Analyte) | 118.1 | 59.1 | Corresponds to the neutral loss of the carboxyl group and subsequent fragmentation.[8][10] |

| Betaine-trimethyl-d9 (IS) | 127.1 | 68.1 | Shows the same fragmentation pattern, with the +9 Da shift maintained in the product ion.[8][10] |

This consistency in fragmentation pathways is a hallmark of a good stable isotope-labeled internal standard and is a self-validating aspect of the method. It confirms that both analyte and IS behave identically within the mass spectrometer's collision cell.

Figure 3: Conceptual diagram of MRM detection for betaine and its d9-IS.

Conclusion

Betaine-trimethyl-d9 hydrochloride is an indispensable tool for accurate bioanalysis. The mass shift of +9 Da, resulting from the substitution of nine hydrogen atoms with deuterium, provides a clear and distinct signal for use as an internal standard in mass spectrometry. This allows researchers to leverage the power of isotope dilution to overcome challenges associated with matrix effects and sample preparation variability, leading to highly reliable and reproducible quantitative data. The methodologies described herein provide a robust framework for the successful implementation of this essential analytical standard in a research or clinical setting.

References

-

Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Available from: [Link]

-

Longdom Publishing. Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16213877, Betaine-trimethyl-d9 hydrochloride. Available from: [Link]

-

Cerno Bioscience. Isotope Labeling. Available from: [Link]

-

Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Clinical chemistry, 49(2), 286–294. Available from: [Link]

-

Bruce, S. J., et al. (2010). Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(7-8), 681–686. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Betaine (HMDB0000043). Available from: [Link]

-

Wikipedia. Trimethylglycine. Available from: [Link]

-

National Institutes of Health. Multiple isotopic labels for quantitative mass spectrometry. Available from: [Link]

-

ResearchGate. Quantitative Measurement of Betaine and Free Choline in Plasma, Cereals and Cereal Products by Isotope Dilution LC-MS/MS. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 247, Betaine. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 4. Trimethylglycine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Betaine-trimethyl-d9 hydrochloride | C5H12ClNO2 | CID 16213877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bevital.no [bevital.no]

- 9. researchgate.net [researchgate.net]

- 10. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Betaine-trimethyl-d9 hydrochloride

Introduction: The Critical Role of Stable Isotope-Labeled Standards in Quantitative Analysis

In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, the precision and accuracy of quantitative measurements are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects, and instrument response.[1] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1][2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[2] Because it is chemically identical to the analyte, the SIL-IS co-elutes and experiences the same ionization and detection efficiencies, thereby providing a reliable means to correct for experimental variations.[1]

Betaine-trimethyl-d9 hydrochloride is the deuterated form of betaine hydrochloride, a quaternary ammonium compound.[3] The nine deuterium atoms on the trimethyl groups provide a significant mass shift (M+9), making it an excellent internal standard for the quantification of betaine in biological and other matrices.[4][5] The integrity of this SIL-IS is crucial; any degradation would compromise its ability to serve as a reliable quantifier. This guide provides a comprehensive overview of the factors affecting the stability of Betaine-trimethyl-d9 hydrochloride and offers evidence-based recommendations for its proper storage and handling to ensure its continued fitness for purpose in rigorous analytical applications.

Chemical and Physical Properties of Betaine-trimethyl-d9 hydrochloride

A thorough understanding of the chemical and physical properties of Betaine-trimethyl-d9 hydrochloride is fundamental to predicting its stability and devising appropriate storage strategies.

| Property | Value | Source(s) |

| Chemical Name | 2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | [6] |

| Molecular Formula | C₅H₂D₉ClNO₂ | [6] |

| Molecular Weight | 162.66 g/mol | [4][6] |

| Appearance | White to off-white solid/powder | [4][7] |

| Melting Point | 241-242 °C | [4][8] |

| Solubility | Freely soluble in water | [9] |

| Hygroscopicity | Hygroscopic | [10] |

| Chemical Class | Quaternary Ammonium Compound | [3] |

Betaine itself is a zwitterion, containing both a cationic quaternary ammonium group and an anionic carboxylate group. The hydrochloride salt form enhances its stability and handling properties as a solid.[11] Its high solubility in water is a key characteristic, but also a factor to consider in its handling due to its hygroscopic nature.[10]

Potential Degradation Pathways

The stability of Betaine-trimethyl-d9 hydrochloride can be influenced by several factors, including temperature, moisture, light, and pH. Understanding the potential chemical reactions that can lead to its degradation is crucial for preventing such occurrences.

Hygroscopicity and Hydrolysis

Being hygroscopic, Betaine-trimethyl-d9 hydrochloride can readily absorb moisture from the atmosphere.[10] While the molecule itself is relatively stable to hydrolysis, the presence of water can be detrimental over the long term, potentially facilitating other degradation reactions or affecting the physical state of the solid material. For the hydrochloride salt, dissolution in water will result in the liberation of hydrochloric acid, creating an acidic environment.[9]

Thermal Decomposition

Quaternary ammonium compounds are generally stable at ambient temperatures.[12] However, at elevated temperatures, they can undergo decomposition. For betaine, thermal degradation can lead to the formation of trimethylamine and carbon dioxide.[13] Studies have shown that this degradation can begin at temperatures as low as 200°C.[13] While this is well above typical storage temperatures, it is a consideration for analytical methods that involve high temperatures, such as gas chromatography.

Caption: Potential thermal degradation pathway of Betaine-trimethyl-d9 hydrochloride.

Photodegradation